molecular formula C13H18N2O3 B8167504 Methyl 5-amino-2-methyl-4-morpholinobenzoate

Methyl 5-amino-2-methyl-4-morpholinobenzoate

Cat. No.: B8167504
M. Wt: 250.29 g/mol
InChI Key: KKLABOBNTUPUFQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-4-morpholinobenzoate (CAS: 4031-84-9) is a benzoate ester derivative with a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol . The compound features a morpholine ring at the 4-position, an amino group at the 5-position, and a methyl group at the 2-position of the benzene ring. It is primarily used as a laboratory chemical and intermediate in the synthesis of more complex compounds, such as pharmaceuticals or agrochemicals .

Properties

IUPAC Name

methyl 5-amino-2-methyl-4-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-7-12(15-3-5-18-6-4-15)11(14)8-10(9)13(16)17-2/h7-8H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLABOBNTUPUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methyl-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the catalytic hydrogenation of methyl 2-morpholino-5-nitrobenzoate. The reaction is typically carried out in the presence of palladium on carbon (Pd/C) as a catalyst and hydrogen gas. The reaction mixture is stirred under an atmosphere of hydrogen for a specified period, followed by filtration and concentration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-4-morpholinobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Precursor for Pharmaceutical Agents

Methyl 5-amino-2-methyl-4-morpholinobenzoate is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds. The morpholine ring embedded in its structure is known for enhancing the biological activity of drugs, making it an attractive candidate for medicinal chemistry.

2. Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. Research indicates that derivatives of morpholine, including this compound, exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The structure-activity relationship (SAR) studies suggest that modifications to the morpholine ring can enhance antibacterial properties, indicating a pathway for developing new antibiotics.

Biological Research Applications

1. Interaction with Biological Targets

The compound's ability to interact with various biological receptors and enzymes is noteworthy. Similar morpholine derivatives have been shown to engage with biological targets due to their structural similarities with natural substrates. This property opens avenues for research into new therapeutic agents that can modulate biological pathways effectively.

2. Drug Design and Development

This compound serves as a building block in drug design, particularly for developing compounds aimed at treating complex diseases. Its incorporation into drug candidates can potentially improve pharmacokinetic and pharmacodynamic profiles.

Materials Science Applications

1. Development of Functional Materials

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-4-morpholinobenzoate involves its interaction with specific molecular targets. The amino group and morpholine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS: L037508)

Methyl Salicylate (CAS: 119-36-8)

Sandaracopimaric Acid Methyl Ester (CAS: N/A)

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Functional Groups Primary Applications
This compound C₁₂H₁₆N₂O₃ Amino, methyl, morpholino Ester, amine, ether Lab intermediate, drug synthesis
Methyl 5-Amino-2-bromo-4-chlorobenzoate C₈H₇BrClNO₂ Amino, bromo, chloro Ester, amine, halogens Pharmaceutical research
Methyl Salicylate C₈H₈O₃ Hydroxy, methoxy Ester, phenol Fragrance, topical analgesics
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ Diterpene backbone Ester, carboxylic acid Natural resin studies

Table 2: Hazard Comparison

Compound Name Acute Toxicity Skin/Irritation Hazards Environmental Concerns
This compound H302 (Oral) H315, H319 No data available
Methyl 5-Amino-2-bromo-4-chlorobenzoate Not specified Not specified Potential halogen persistence
Methyl Salicylate Low toxicity Non-irritant Low environmental impact
  • Target Compound : Requires stringent PPE and ventilation due to respiratory and dermal irritation risks .

Research and Industrial Relevance

  • Pharmaceutical Utility: The target compound’s morpholino group is advantageous in designing CNS-active drugs, whereas halogenated analogs are preferred for coupling reactions in oncology candidates .
  • Natural Product Derivatives: Compounds like sandaracopimaric acid methyl ester are studied for their resinous properties, contrasting with synthetic benzoates’ focus on bioactivity .

Biological Activity

Methyl 5-amino-2-methyl-4-morpholinobenzoate is a compound of significant interest in medicinal chemistry due to its potential antibacterial properties. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, an amino group, and a methyl group on the benzene ring. Its molecular formula is C12H16N2O3, and it has been synthesized for various pharmacological evaluations. The presence of the morpholine moiety is particularly notable for its role in enhancing solubility and bioavailability.

Research indicates that compounds similar to this compound exhibit antibacterial activity by inhibiting bacterial RNA polymerase (RNAP) and topoisomerases, essential enzymes for bacterial replication and transcription. Inhibition of these enzymes disrupts bacterial growth and viability.

Inhibition of RNA Polymerase

A study demonstrated that derivatives of related compounds inhibited RNAP holoenzyme formation and RNA synthesis in vitro. The compound C3, a structural analog, showed mild antimicrobial activity against Streptococcus pneumoniae, with modifications leading to enhanced efficacy .

Dual Inhibition of Topoisomerases

Another research highlighted the dual inhibition of bacterial topoisomerases by structurally related compounds, showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity:

CompoundModificationIC50 (µM)Comments
C3Parent compound256Initial MIC against S. pneumoniae
C3-005Dichlorobenzene substitution8Significant improvement in activity
C5Morpholine ring intactNot specifiedAltered RNAP localization observed

The introduction of electron-withdrawing groups on the benzoic acid moiety was found to enhance protein-ligand interactions, leading to increased antibacterial activity . For instance, the compound with a 5-chloro substitution demonstrated superior activity with an MIC of 1 µg/mL.

Case Studies

  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that modifications could lead to a fourfold increase in activity compared to parent compounds .
  • In Vivo Studies : In vivo efficacy was assessed using mouse models infected with vancomycin-intermediate Staphylococcus aureus. The compound demonstrated significant bacteriostatic effects at higher concentrations, with no observed toxicity .
  • Enzymatic Activity : Evaluation of enzymatic inhibition revealed that certain structural features, such as the NH group in inhibitors, were critical for maintaining biological activity. N-methylated derivatives showed decreased inhibition compared to their NH counterparts .

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